Cas no 169272-24-6 ((1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol)

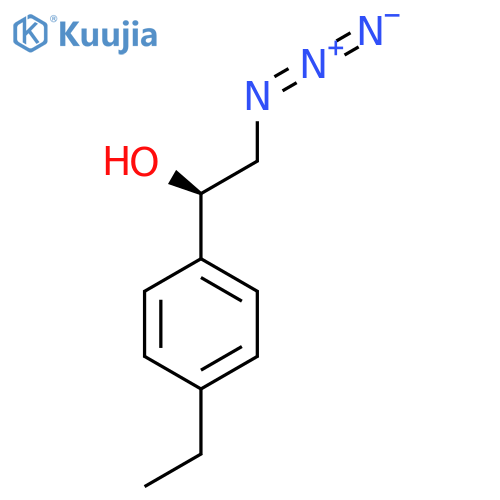

169272-24-6 structure

商品名:(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol

- EN300-1147098

- 169272-24-6

-

- インチ: 1S/C10H13N3O/c1-2-8-3-5-9(6-4-8)10(14)7-12-13-11/h3-6,10,14H,2,7H2,1H3/t10-/m0/s1

- InChIKey: FYOYFQNSIZRCCQ-JTQLQIEISA-N

- ほほえんだ: O[C@@H](CN=[N+]=[N-])C1C=CC(=CC=1)CC

計算された属性

- せいみつぶんしりょう: 191.105862047g/mol

- どういたいしつりょう: 191.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 34.6Ų

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1147098-5.0g |

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |

169272-24-6 | 5g |

$2858.0 | 2023-06-09 | ||

| Enamine | EN300-1147098-2.5g |

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |

169272-24-6 | 95% | 2.5g |

$1650.0 | 2023-10-25 | |

| Enamine | EN300-1147098-0.5g |

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |

169272-24-6 | 95% | 0.5g |

$809.0 | 2023-10-25 | |

| Enamine | EN300-1147098-10g |

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |

169272-24-6 | 95% | 10g |

$3622.0 | 2023-10-25 | |

| Enamine | EN300-1147098-0.1g |

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |

169272-24-6 | 95% | 0.1g |

$741.0 | 2023-10-25 | |

| Enamine | EN300-1147098-10.0g |

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |

169272-24-6 | 10g |

$4236.0 | 2023-06-09 | ||

| Enamine | EN300-1147098-0.05g |

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |

169272-24-6 | 95% | 0.05g |

$707.0 | 2023-10-25 | |

| Enamine | EN300-1147098-1.0g |

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |

169272-24-6 | 1g |

$986.0 | 2023-06-09 | ||

| Enamine | EN300-1147098-5g |

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |

169272-24-6 | 95% | 5g |

$2443.0 | 2023-10-25 | |

| Enamine | EN300-1147098-0.25g |

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol |

169272-24-6 | 95% | 0.25g |

$774.0 | 2023-10-25 |

(1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol 関連文献

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

169272-24-6 ((1R)-2-azido-1-(4-ethylphenyl)ethan-1-ol) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量